molecular formula C9H9BrFNO2 B8638497 Ethyl 3-amino-5-bromo-4-fluorobenzoate

Ethyl 3-amino-5-bromo-4-fluorobenzoate

Cat. No.: B8638497
M. Wt: 262.08 g/mol
InChI Key: DBKXJWMMGRZHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-5-bromo-4-fluorobenzoate is a substituted benzoate ester featuring an amino group at position 3, bromine at position 5, fluorine at position 4, and an ethyl ester moiety at the carboxyl group. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties imparted by the halogen and amino substituents.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

ethyl 3-amino-5-bromo-4-fluorobenzoate

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2,12H2,1H3

InChI Key

DBKXJWMMGRZHEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)F)N

Origin of Product

United States

Comparison with Similar Compounds

Methyl 3-Amino-5-Bromo-4-Fluorobenzoate

The methyl ester analog differs only in the ester group (methyl vs. ethyl). Key distinctions include:

  • Solubility and Reactivity : The ethyl group may enhance lipophilicity compared to the methyl variant, influencing solubility in organic solvents .
  • Commercial Availability :
Supplier Purity Stock Price (10g) Update Date
eNovation Chemicals 95% 10g $565 June 2024
A2B Chem LLC 98% In stock $309 April 2024

Methyl derivatives are more widely available, with A2B Chem offering higher purity (98%) at a lower cost .

Ethyl Acetate-Extracted Bioactive Compounds

For example:

  • Turmeric extracts (Table 26 in ): Include curcuminoids with methoxy and hydroxyl groups, lacking halogens. These exhibit antifungal activity but differ in electronic properties due to the absence of bromine/fluorine.
  • Ginger extracts (Table 23 in ): Contain gingerols and shogaols with long alkyl chains, contrasting with the rigid aromatic core of the target compound.

Substituted Benzoate Esters in Research

  • Dicranoloma reflexum extracts (Table 3 in ): Ethyl acetate extracts yield simpler benzoates (e.g., ethyl 4-hydroxybenzoate), missing the amino and halogen substituents critical for the target compound’s reactivity.
  • Methyl 2-(4-Sulfamoylphenyl)acetate (CymitQuimica ): Shares a methyl ester group but features a sulfonamide moiety, highlighting how functional group placement alters biological and chemical behavior.

Key Research Findings and Implications

  • Electronic Effects: The electron-withdrawing bromine and fluorine substituents in this compound likely increase electrophilicity at the aromatic ring, enhancing its utility in nucleophilic aromatic substitution reactions compared to non-halogenated analogs.
  • Steric Considerations : The ethyl ester may reduce steric hindrance compared to bulkier esters, facilitating coupling reactions in drug synthesis.

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